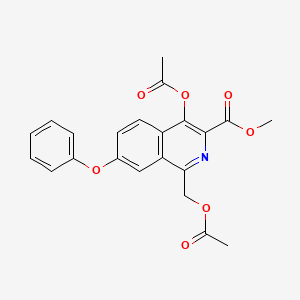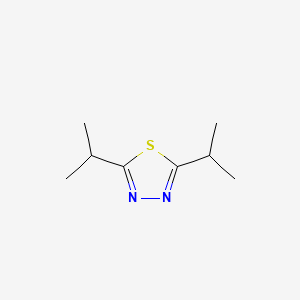
2,5-Diisopropyl-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diisopropyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure This compound is part of the broader class of thiadiazoles, which are known for their diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diisopropyl-1,3,4-thiadiazole typically involves the reaction of bromothiadiazole with diisopropylamine. The process begins by adding diisopropylamine to a flask and heating it to 65°C. Bromothiadiazole is then added in a controlled manner, maintaining the temperature between 65-70°C. After the addition is complete, the mixture is heated to 75°C and maintained for 2 hours. The reaction is then cooled, and liquid caustic soda is added. The final product is obtained by adjusting the pH with hydrochloric acid, followed by filtration and washing .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with safety measures in place to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Diisopropyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
2,5-Diisopropyl-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research indicates its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,5-Diisopropyl-1,3,4-thiadiazole involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, altering their function. For instance, it has been shown to inhibit certain enzymes, leading to antimicrobial or anticancer effects . The compound’s structure allows it to interact with DNA, proteins, and other biomolecules, disrupting normal cellular processes .
Comparación Con Compuestos Similares
1,3,4-Thiadiazole: A parent compound with similar chemical properties but without the isopropyl groups.
1,2,4-Thiadiazole: Another isomer with different substitution patterns and reactivity.
1,3,4-Oxadiazole: A related heterocycle with an oxygen atom instead of sulfur.
Uniqueness: 2,5-Diisopropyl-1,3,4-thiadiazole is unique due to the presence of isopropyl groups, which enhance its lipophilicity and reactivity. This makes it more suitable for certain applications, such as drug development and material science .
Propiedades
Número CAS |
40928-83-4 |
|---|---|
Fórmula molecular |
C8H14N2S |
Peso molecular |
170.28 g/mol |
Nombre IUPAC |
2,5-di(propan-2-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H14N2S/c1-5(2)7-9-10-8(11-7)6(3)4/h5-6H,1-4H3 |
Clave InChI |
OSNBUGBUMPTDKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN=C(S1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



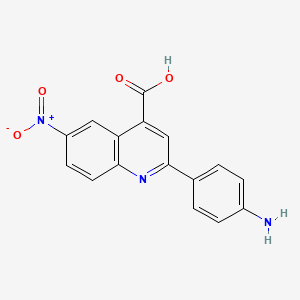
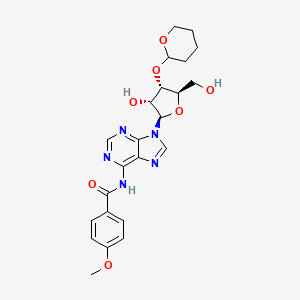
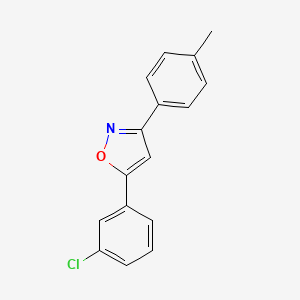
![Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-](/img/structure/B12900291.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide](/img/structure/B12900294.png)

![6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12900304.png)

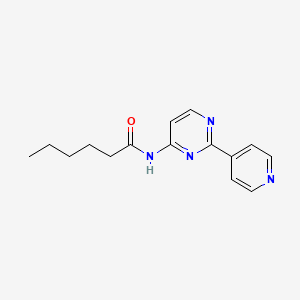
![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12900318.png)
![Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900322.png)
![Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans-](/img/structure/B12900330.png)
